molecular formula C16H23ClN4O3 B2831699 Tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate CAS No. 2378503-50-3

Tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate

Cat. No. B2831699
CAS RN: 2378503-50-3
M. Wt: 354.84
InChI Key: NLCPQCLKLKYDNU-UHFFFAOYSA-N
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Description

The compound is likely a derivative of pyrrolidine, which is a cyclic amine. The presence of the chloropyrazine and carboxylate groups suggest that it could have interesting chemical properties and potential uses in pharmaceuticals or other chemical industries .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The compound contains several functional groups (such as the carboxylate and chloropyrazine groups) that could participate in various chemical reactions. For example, the chloropyrazine group could undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carboxylate group could make the compound polar and potentially soluble in water .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

  • Fluorinated Pyrazole-4-carboxylic Acids Synthesis : This compound serves as a precursor in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, demonstrating its utility in generating fluorinated derivatives for further chemical investigations (Iminov et al., 2015).

  • Reductive Cleavage of Aromatic Carboxamides : The compound has been used in the study of facilitated reduction and regiospecific cleavage under mild reductive conditions, showcasing its role in the synthesis of Boc-protected (benzyl)amine derivatives (Ragnarsson et al., 2001).

Biological Activity Studies

  • Antimycobacterial, Antifungal, and Photosynthesis-Inhibiting Activity : Derivatives of the compound have been synthesized and evaluated for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. This includes the study of structure-activity relationships and the impact of different substitutions on biological effectiveness (Doležal et al., 2006).

Spectroscopic and Physicochemical Studies

  • Spectroscopic Analysis : The compound has been subject to spectroscopic (FT-IR, FT-Raman) studies, including first-order hyperpolarizability and NBO analysis. This research provides insights into its molecular structure, vibrational frequencies, and electronic properties, contributing to a better understanding of its chemical behavior and potential applications in materials science (Bhagyasree et al., 2015).

Synthetic Methodology Development

  • Synthetic Methodology : Investigations have focused on the development of new synthetic methodologies using the compound, including the preparation of novel pyrazole derivatives. This research has implications for the efficient and versatile synthesis of pyrazole-based compounds with potential pharmaceutical applications (Pollock & Cole, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

properties

IUPAC Name

tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN4O3/c1-16(2,3)24-15(23)21-6-5-11(10-21)9-20(4)14(22)12-7-19-13(17)8-18-12/h7-8,11H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCPQCLKLKYDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C(=O)C2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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